Ethyl 4-formyl-1-propylpyrazole-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-formyl-1-propylpyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Vilsmeier-Haack reaction, which is used to introduce the formyl group into the pyrazole ring . The reaction conditions often include the use of reagents such as phosphorus oxychloride and dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 4-formyl-1-propylpyrazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-formyl-1-propylpyrazole-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . Additionally, it may be used in environmental research for the development of new materials or processes.
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-1-propylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, influencing their activity . This interaction can lead to changes in cellular processes, which may be beneficial in therapeutic applications.
Comparison with Similar Compounds
Ethyl 4-formyl-1-propylpyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as 3(5)-substituted pyrazoles . These compounds share a similar core structure but differ in their substituents, which can influence their chemical and biological properties.
Similar compounds include:
Properties
IUPAC Name |
ethyl 4-formyl-1-propylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-5-12-6-8(7-13)9(11-12)10(14)15-4-2/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFQNYGCKNXAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OCC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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